1-Cyclohexyl-3-[3-[4-(4-ethoxyphenyl)piperazin-1-yl]propyl]thiourea
Overview
Description
N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea is a complex organic compound with a molecular formula of C22H36N4OS It is characterized by the presence of a cyclohexyl group, an ethoxyphenyl group, and a piperazinyl group linked through a propyl chain to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea typically involves the reaction of cyclohexylamine with 3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines or thiols.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety is particularly important for its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}thiourea
- N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea
- N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}urea
Uniqueness
N-cyclohexyl-N’-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-[3-[4-(4-ethoxyphenyl)piperazin-1-yl]propyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4OS/c1-2-27-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-6-13-23-22(28)24-19-7-4-3-5-8-19/h9-12,19H,2-8,13-18H2,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHZKIXAKNVOQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=S)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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